Allysine ethylene acetal

Description

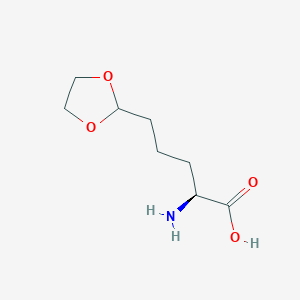

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-(1,3-dioxolan-2-yl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c9-6(8(10)11)2-1-3-7-12-4-5-13-7/h6-7H,1-5,9H2,(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQULWPSGQYZREI-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(O1)CCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801262449 | |

| Record name | (αS)-α-Amino-1,3-dioxolane-2-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801262449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215054-80-1 | |

| Record name | (αS)-α-Amino-1,3-dioxolane-2-pentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215054-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-α-Amino-1,3-dioxolane-2-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801262449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dioxolane-2-pentanoic acid, α-amino-, (αS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Chiral Amino Acids and Their Derivatives in Organic Synthesis

Chiral amino acids are fundamental building blocks in organic synthesis, prized for their inherent three-dimensional asymmetry, a property known as chirality. hilarispublisher.com This is particularly crucial in pharmaceutical development, where the two mirror-image forms of a drug, called enantiomers, can have vastly different effects; one may be therapeutic while the other is inactive or even harmful. hilarispublisher.comhilarispublisher.com Using naturally chiral amino acids as starting materials allows scientists to construct complex molecules with a specific, predetermined spatial arrangement, a process called asymmetric synthesis. hilarispublisher.comrsc.org

Amino acids possess both an amino group and a carboxylic acid group, providing two distinct points for chemical modification. acs.org This bifunctional nature, combined with the diverse array of side chains found in different amino acids, offers a rich toolkit for chemists to build a wide range of complex and valuable compounds, including pharmaceuticals and natural products. rsc.orgacs.org

An Overview of L Allysine Ethylene Acetal As a Versatile Synthetic Intermediate

L-Allysine ethylene (B1197577) acetal (B89532) is a protected form of L-allysine, a derivative of lysine (B10760008) where the terminal amine has been replaced by an aldehyde. wikipedia.org This aldehyde is highly reactive, which makes the direct use of allysine (B42369) in many chemical reactions problematic. researchgate.net To overcome this, the aldehyde is protected as an ethylene acetal, a chemical group that is stable under many reaction conditions but can be easily removed when desired. sigmaaldrich-jp.comnih.gov

This protection strategy is central to the utility of L-allysine ethylene acetal. It serves as a versatile synthetic intermediate, allowing chemists to perform reactions on other parts of the molecule without interference from the reactive aldehyde. sigmaaldrich-jp.com Once the other synthetic steps are complete, the acetal protecting group can be removed, unmasking the aldehyde for further transformations. This makes L-allysine ethylene acetal a key precursor in the synthesis of various complex molecules, including enzyme inhibitors and intermediates for β-lactam antibiotics. sci-hub.runih.gov For instance, it is a building block for Omapatrilat, a vasopeptidase inhibitor. sci-hub.ru Its use in peptide synthesis allows for the creation of modified peptides that can serve as models for studying protein cross-linking. sigmaaldrich-jp.com

The Historical Context of Allysine and Its Protected Derivatives in Biochemical Studies

Enzymatic and Biocatalytic Synthesis Routes

The drive towards greener and more selective chemical manufacturing has positioned enzymatic synthesis as a important methodology. For L-Allysine ethylene acetal, biocatalytic routes offer high stereoselectivity, yielding the desired L-enantiomer under mild reaction conditions.

Phenylalanine Dehydrogenase (PDH)-Mediated Reductive Amination

A highly effective and widely documented method for synthesizing L-Allysine ethylene acetal is the reductive amination of its corresponding α-keto acid precursor, 2-oxo-5-(1,3-dioxolan-2-yl)pentanoic acid. epa.gov This reaction is catalyzed by Phenylalanine Dehydrogenase (PDH), an enzyme that facilitates the stereoselective addition of an amino group from an ammonia (B1221849) source, coupled with the oxidation of the cofactor NADH to NAD+. The enzyme from the thermophilic bacterium Thermoactinomyces intermedius is frequently chosen for this transformation due to its high stability and catalytic efficiency. plos.org

The selection of an appropriate biocatalyst is paramount for the successful synthesis of L-Allysine ethylene acetal. While various amino acid dehydrogenases have been screened, Phenylalanine Dehydrogenase (PDH) has demonstrated superior performance. Initial comparative studies showed that other dehydrogenases, such as those for glutamate, alanine, and leucine (B10760876), were less effective in catalyzing the reductive amination of the specific keto acid precursor for L-Allysine ethylene acetal.

The substrate specificity of PDH is a critical area of research. Wild-type PDH from Thermoactinomyces intermedius exhibits a high affinity for its natural substrate, phenylpyruvate, but also accepts a range of other α-keto acids. plos.org Research has shown that the enzyme's active site can accommodate the side chain of 2-oxo-5-(1,3-dioxolan-2-yl)pentanoic acid, leading to the efficient production of L-Allysine ethylene acetal.

Site-directed mutagenesis has been a powerful tool to probe and alter the substrate specificity of PDH. Studies on PDH from Bacillus sphaericus involved mutating residues Glycine-124 and Leucine-307, which were predicted by molecular modeling to be key determinants of substrate discrimination. nih.gov The resulting mutants showed a shift in specificity, with decreased activity towards L-phenylalanine and enhanced activity for various aliphatic amino acids, confirming the role of these residues in substrate recognition. nih.govresearchgate.net Similarly, research on the T. intermedius enzyme identified a hexapeptide segment (residues 124-129) as playing a crucial role in substrate binding. oup.comnih.gov Replacing this segment with the corresponding sequence from leucine dehydrogenase significantly altered the enzyme's substrate preference. nih.gov

Table 1: Relative Activity of Wild-Type vs. Engineered PDH Mutants Towards Different Substrates

| Enzyme Variant | Substrate | Relative Activity (%) | Reference |

| Wild-Type B. sphaericus PDH | L-Phenylalanine | 100 | nih.gov |

| G124A Mutant | L-Phenylalanine | <100 | nih.gov |

| G124A Mutant | L-Leucine | >100 | nih.gov |

| L307V Mutant | L-Phenylalanine | <100 | nih.gov |

| L307V Mutant | L-Leucine | >100 | nih.gov |

| Wild-Type T. intermedius PDH | L-Phenylalanine | 100 | myu-group.co.jpmyu-group.co.jp |

| Wild-Type T. intermedius PDH | L-Tyrosine | 64.0 | myu-group.co.jpmyu-group.co.jp |

| N290D Mutant | L-Tyrosine | 1.5 | myu-group.co.jpmyu-group.co.jp |

The catalytic mechanism of PDH proceeds via a sequential, ordered pathway. acs.orgnih.gov In the reductive amination direction, the cofactor NADH binds to the enzyme first, followed by the α-keto acid substrate (2-oxo-5-(1,3-dioxolan-2-yl)pentanoic acid) and an ammonia molecule. This forms a ternary complex.

Structural and kinetic studies on PDH from Rhodococcus sp. have identified two key catalytic residues: a lysine (Lys78) and an aspartate (Asp118). acs.orgnih.gov The lysine residue is believed to form a Schiff base with the keto group of the substrate, thereby activating it for reduction. A direct hydride transfer then occurs from the C4 position of the dihydronicotinamide ring of NADH to the imine carbon. Finally, the product, L-Allysine ethylene acetal, is released, followed by the oxidized cofactor, NAD+.

In the T. intermedius PDH, a hexapeptide segment spanning residues 124 to 129 (F-V-H-A-A-R) has been identified as being critical for recognizing and binding the substrate. plos.orgnih.govsemanticscholar.org This region helps to correctly orient the keto acid in the active site for stereospecific hydride attack, ensuring the formation of the L-enantiomer exclusively. Chemical modification studies have further confirmed the presence of essential lysine residues within the active site that are crucial for enzymatic activity. nih.gov

To improve the efficiency of L-Allysine ethylene acetal synthesis, researchers have turned to protein engineering to enhance the properties of PDH. The goals of this engineering work include increasing catalytic activity, broadening substrate promiscuity to accept non-natural substrates more efficiently, and improving stability.

A notable example involves the structure-guided engineering of PDH from T. intermedius to enhance its activity towards non-natural substrates. nih.govplos.org Based on computational docking simulations, researchers identified key amino acid residues (Gly114 and Ala135) in the active site that could be mutated to better accommodate novel keto acids. nih.govsemanticscholar.orgplos.orgresearchgate.net The resulting Ala135Arg mutant exhibited a threefold increase in catalytic efficiency (kcat/Km) for the amination of α-ketoadipic acid, a substrate structurally related to the precursor of L-Allysine ethylene acetal. nih.govsemanticscholar.org This work demonstrates that the active site of PDH is malleable and can be rationally redesigned to create more efficient biocatalysts for the synthesis of non-proteinogenic amino acids.

Furthermore, PDH from T. intermedius has been successfully cloned and overexpressed in microbial hosts like Escherichia coli and the yeast Pichia pastoris. This allows for the large-scale and cost-effective production of the enzyme, facilitating its use in industrial-scale synthesis of L-Allysine ethylene acetal with high yields (over 94%) and excellent enantiomeric excess (>98%).

Table 2: Kinetic Parameters of Wild-Type and Engineered TiPDH for Natural and Non-Natural Substrates

| Enzyme | Substrate | Km (μM) | kcat (min-1) | kcat/Km | Reference |

| Wild-Type TiPDH | Phenylpyruvate | 0.66 | 22.29 | 33.77 | plos.org |

| Mutant TiPDH (Ala135Arg) | Phenylpyruvate | 1.2 | 25.84 | 21.53 | plos.org |

| Wild-Type TiPDH | 2-Ketoadipic Acid | 1.1 | 14.12 | 12.84 | plos.org |

| Mutant TiPDH (Ala135Arg) | 2-Ketoadipic Acid | 0.82 | 30.12 | 36.73 | plos.org |

Cofactor Regeneration Systems in Biocatalytic Synthesis of L-Allysine Ethylene Acetal

A significant economic and practical challenge in using dehydrogenases for synthesis is the high cost of the nicotinamide (B372718) cofactor, NADH. The reaction consumes stoichiometric amounts of NADH, making the process prohibitively expensive without an efficient method to regenerate it. Therefore, a cofactor regeneration system is almost always coupled with the main enzymatic reaction.

The most common and effective strategy for NADH regeneration in the synthesis of L-Allysine ethylene acetal is the use of a second enzyme, Formate (B1220265) Dehydrogenase (FDH). beilstein-journals.org FDH, often sourced from the yeast Candida boidinii, catalyzes the oxidation of formate to carbon dioxide. acs.orgacs.orgnih.govresearchgate.net This reaction is coupled to the reduction of NAD+ back to its active NADH form.

The key advantages of the FDH-driven system are:

Benign Byproduct: The byproduct of the regeneration reaction is carbon dioxide, a gas that can be easily removed from the reaction mixture and does not interfere with the primary reaction or downstream product purification. beilstein-journals.org

Broad Applicability: FDHs are active over a wide pH range, making them compatible with many different primary dehydrogenases, including PDH.

In practice, the synthesis is often carried out using whole-cell biocatalysts. For instance, Pichia pastoris has been engineered to co-express both PDH from T. intermedius and its own endogenous FDH. This creates a self-contained catalytic system where the primary synthesis and cofactor regeneration occur within the same cell, simplifying the process and reducing costs associated with enzyme purification.

Alternative Cofactor Regeneration Strategies

The enzymatic synthesis of L-Allysine ethylene acetal via reductive amination of its corresponding keto acid is dependent on the cofactor NADH. nih.gov To make the process economically viable, in-situ regeneration of NADH from the NAD+ formed during the reaction is crucial. A widely adopted and effective strategy is the use of a coupled enzyme system involving formate dehydrogenase (FDH). nih.govnih.gov

In this system, formate is oxidized to carbon dioxide by FDH, a reaction that concurrently reduces NAD+ back to the required NADH. rsc.orgmdpi.com This substrate-coupled approach is highly efficient. Various sources of FDH have been utilized, including heat-dried cells of Candida boidinii or by co-expressing the FDH gene within the production host. nih.govsci-hub.ru For instance, when the primary enzyme, phenylalanine dehydrogenase (PDH), was expressed in Pichia pastoris, the host's endogenous FDH activity could be harnessed for cofactor regeneration, streamlining the process into a single whole-cell system. mdpi.com Glucose dehydrogenase is another enzyme used for either NADH or NADPH regeneration in similar biocatalytic reductive amination processes. nih.gov

Whole-Cell Biotransformation Approaches for L-Allysine Ethylene Acetal Production

Whole-cell biotransformation offers a practical alternative to using purified enzymes, as the required enzymes are contained within the cellular machinery, which also provides the necessary cofactor regeneration systems. nottingham.ac.uk The production of (S)-2-amino-5-(1,3-dioxolan-2-yl)-pentanoic acid (L-Allysine ethylene acetal) has been successfully demonstrated using this approach. nih.govmdpi.com

Initial efforts utilized heat-dried cells of Thermoactinomyces intermedius as the source of phenylalanine dehydrogenase (PDH), coupled with heat-dried Candida boidinii cells as the FDH source. While this system achieved high enantiomeric excess (>98% ee) and an 84 M% yield, scaling up the production of T. intermedius proved difficult. nih.govsci-hub.ru

To overcome this limitation, recombinant microorganisms were developed. The gene for PDH from T. intermedius was expressed in hosts like Escherichia coli and Pichia pastoris. nih.govsci-hub.ru Using heat-dried recombinant E. coli for PDH with C. boidinii for FDH allowed for the production of 197 kg of the target compound with an average yield of 91 M% and an enantiomeric excess greater than 98%. sci-hub.ru A third-generation process involved expressing the T. intermedius PDH in P. pastoris. Methanol-grown P. pastoris cells contain endogenous FDH, allowing both the primary reaction and cofactor regeneration to occur within a single recombinant host. This integrated system achieved a 97% conversion rate and over 98% ee. mdpi.comunipd.it

Table 1: Comparison of Whole-Cell Biotransformation Systems for L-Allysine Ethylene Acetal Synthesis This table is interactive. You can sort and filter the data.

| PDH Source | FDH Source | Host Organism(s) | Reported Yield/Conversion | Enantiomeric Excess (ee) | Key Findings |

|---|---|---|---|---|---|

| Thermoactinomyces intermedius | Candida boidinii | T. intermedius, C. boidinii | 84 M% Yield | >98% | Effective but difficult to scale up. nih.govsci-hub.ru |

| Recombinant T. intermedius PDH | Candida boidinii | Escherichia coli, C. boidinii | 91 M% Yield | >98% | Scalable production achieved (197 kg). mdpi.comsci-hub.ru |

Chemoenzymatic Cascade Approaches

Chemoenzymatic cascades combine the strengths of chemical and biological catalysis to create efficient and highly selective synthetic routes. These multi-step, one-pot processes are increasingly employed for the production of complex chiral molecules like L-Allysine ethylene acetal.

A notable large-scale synthesis integrates metal-catalyzed hydroformylation with a subsequent biocatalytic resolution step. ethernet.edu.et This strategy begins with an internal alkene acetal. The process unfolds as follows:

Hydroformylation: The internal alkene is regioselectively converted to the corresponding linear aldehyde.

Strecker Reaction: The aldehyde undergoes a chemical Strecker reaction in situ, forming the racemic aminonitrile. This step has been reported to achieve a 90% yield. ethernet.edu.et

Conversion and Enzymatic Resolution: The aminonitrile is converted to the corresponding N-acetyl amino acid, which is then subjected to enzymatic resolution using L-acylase to isolate the desired (S)-enantiomer. ethernet.edu.et

This cascade demonstrates an effective combination of chemocatalysis (hydroformylation) and biocatalysis (enzymatic resolution) to produce the enantiopure target molecule. ethernet.edu.et

Table 2: Steps in the Hydroformylation-Biocatalysis Cascade for L-Allysine Ethylene Acetal

| Step | Reaction Type | Reactant | Product | Key Feature |

|---|---|---|---|---|

| 1 | Hydroformylation | Internal Alkene Acetal | Linear Aldehyde | Regioselective chemical conversion. ethernet.edu.et |

| 2 | Strecker Reaction | Linear Aldehyde | Racemic Amino Nitrile | High-yield (90%) chemical transformation. ethernet.edu.et |

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. In the context of L-Allysine ethylene acetal, this strategy is applied to its precursors. As described in the chemoenzymatic cascade involving hydroformylation, the resolution of a racemic N-acetyl amino acid derivative using an L-acylase is a key step to ensure the final product's high enantiopurity. ethernet.edu.et

Another related strategy involves the enzymatic resolution of precursors using different enzymes. For example, research has detailed the use of an amidase from Mycobacterium neoaurum ATCC 25795 for the kinetic resolution of racemic α-methyl α-substituted amino acid amides. psu.edu This method was successfully applied to prepare enantiomerically pure dioxolane-substituted α-amino acids, which are derivatives of L-allysine ethylene acetal, highlighting the versatility of enzymatic resolution in this chemical family. psu.edu

Chemical Synthesis Strategies

While biocatalytic methods offer high selectivity, classical chemical synthesis remains a viable route for producing L-Allysine ethylene acetal and its derivatives.

A direct chemical synthesis of allysine ethylene acetal has been reported. nih.gov This method also details the subsequent in-situ conversion of the acetal into 1-piperideine-6-carboxylic acid. This latter compound is a key intermediate in the biosynthesis of α-aminoadipic acid, which is a precursor for β-lactam antibiotics. nih.gov The synthesis provides a purely chemical pathway to the target molecule and connects its chemistry to other important biosynthetic pathways. nih.gov

Protection Strategies for the Aldehyde Moiety of Allysine

The synthesis and incorporation of allysine into peptides and other molecules are complicated by the high reactivity of its side-chain aldehyde group. researchgate.netiris-biotech.de This functionality can readily react with other nucleophilic groups within the same or different molecules, leading to undesired side products, such as cyclic and polymeric structures through self-condensation. researchgate.netsigmaaldrich.com An unprotected N-terminal allysine, for instance, is prone to reacting with amines to form products like 1-piperideine-6-carboxyl peptides. iris-biotech.de Therefore, effective protection of the aldehyde is a critical step in the synthetic manipulation of allysine.

The most common and effective strategy for protecting the aldehyde moiety is its conversion to a cyclic acetal. Specifically, the ethylene acetal is widely employed due to its stability under various reaction conditions, particularly those used in peptide synthesis, and the relative ease of its subsequent removal to liberate the aldehyde when needed. iris-biotech.denih.gov The formation of L-Allysine ethylene acetal provides a stable building block that can be handled and purified. sci-hub.ru

Another protection strategy involves the formation of a dithioethylacetal . researchgate.net Dithioacetals offer a different profile of stability and deprotection conditions compared to their oxygen-containing counterparts. However, research has shown that even with dithioacetal protection, isolating the desired linear peptide can be challenging, with ring-closure products still being a significant issue. researchgate.net

Care must be taken during the deprotection and subsequent handling of the allysine-containing peptide. For example, the use of thiol-based scavengers in the cleavage cocktail should be avoided, as they can react with the newly liberated aldehyde to form a thioacetal. iris-biotech.de

Multi-Step Conversions to L-Allysine Ethylene Acetal and Its Derivatives

The synthesis of L-Allysine ethylene acetal has been achieved through various multi-step pathways, including innovative chemoenzymatic and traditional chemical methods. These routes provide access to this crucial building block, which is a key intermediate for various pharmaceuticals, including angiotensin-I converting enzyme (ACE) and neutral endopeptidase (NEP) inhibitors. acs.org

A prominent and highly efficient method involves a chemoenzymatic approach starting from 2-keto-5-(1,3-dioxolan-2-yl)-pentanoic acid. sci-hub.rumdpi.com This process utilizes a stereoselective reductive amination catalyzed by the enzyme phenylalanine dehydrogenase (PDH) from Thermoactinomyces intermedius. sci-hub.runih.gov The reaction requires ammonia and a nicotinamide cofactor, NADH, which is continuously regenerated from NAD+ by a coupled enzymatic system using formate dehydrogenase (FDH) and formate. sci-hub.rumdpi.com This biocatalytic cascade has been successfully scaled for industrial production.

| Enzyme Source (PDH) | Enzyme Source (FDH) | Substrate Concentration | Total Product | Average Yield (Molar %) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Heat-dried recombinant E. coli | Heat-dried Candida boidinii | 5% | 197 kg (in 3 batches) | 91% | >98% | sci-hub.rumdpi.com |

| Heat-dried T. intermedius | Heat-dried Candida boidinii | Not specified | Not specified | 84% | >98% | sci-hub.ru |

Another synthetic route combines chemical and biocatalytic steps, starting from crotonaldehyde. acs.org This efficient five-step process leverages hydroformylation and biocatalysis technologies to produce L-Allysine ethylene acetal on a commercial scale. acs.org

L-Allysine ethylene acetal is not only an important synthetic target but also a versatile starting material for more complex molecules. It has been used as the foundational chiral building block in the total synthesis of various natural products and their analogues. For example, it is the starting point for synthesizing quinolizidine (B1214090) alkaloids like (+)-epiquinamide. researchgate.net The synthesis involves key steps such as N-acyliminium ion allylation and ring-closing metathesis to construct the bicyclic core of the alkaloid. researchgate.net Similarly, it has been employed in the synthesis of hydroxypiperidines. ru.nl Furthermore, L-Allysine ethylene acetal can be converted in situ to 1-piperideine-6-carboxylic acid, which is a crucial intermediate in the biosynthesis of β-lactam antibiotics. nih.gov

Acid-Catalyzed Hydrolysis of the Ethylene Acetal Moiety

The ethylene acetal group in L-allysine ethylene acetal is a protective moiety that masks the reactive aldehyde. This protection is readily removed under acidic conditions, a process known as acid-catalyzed hydrolysis.

Regeneration of the Allysine Aldehyde Functionality

The primary purpose of subjecting L-allysine ethylene acetal to acid-catalyzed hydrolysis is to regenerate the parent aldehyde, L-allysine. nih.govwikipedia.orgmedchemexpress.comnih.gov This transformation is a critical step in many synthetic protocols that require the controlled release of the aldehyde for subsequent reactions. The reaction is typically carried out in the presence of a strong acid, such as hydrochloric acid (HCl), and water. nih.gov For instance, the deprotection of the acetal can be achieved under conditions used for tissue hydrolysis (6 M HCl at 110°C for 24 hours). nih.gov Alternatively, a milder method involves stirring L-allysine ethylene acetal with an ion-exchange resin like Amberlyst-15 in water. umsystem.edunih.gov This method allows for the hydrolysis to proceed to completion at room temperature or with gentle heating. nih.govnottingham.ac.uk

The regeneration of the aldehyde from its acetal is a reversible reaction. However, in the presence of a large excess of water, the equilibrium is driven towards the formation of the aldehyde. The mechanism involves the protonation of one of the oxygen atoms of the acetal by the acid catalyst. This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a resonance-stabilized carbocation and ethylene glycol. The carbocation is then attacked by a water molecule, and subsequent deprotonation yields the aldehyde and regenerates the acid catalyst.

Kinetic and Thermodynamic Studies of Acetal Hydrolysis

Kinetic studies of acetal hydrolysis reveal that the reaction is typically first-order with respect to both the acetal and the acid catalyst. The rate of hydrolysis is influenced by several factors, including the structure of the acetal, the nature of the acid catalyst, and the solvent. For instance, the hydrolysis of acetals can be significantly accelerated in the presence of neighboring functional groups that can participate in the reaction. rsc.org

Thermodynamic studies indicate that the hydrolysis of acetals is generally a favorable process, with a negative Gibbs free energy change. This is due to the formation of a stable carbonyl group and the release of a diol, which increases the entropy of the system. The equilibrium position of the reaction is dependent on the concentration of water.

Reactions of the Liberated Allysine Aldehyde

Once the aldehyde functionality of allysine is regenerated, it can participate in a variety of chemical reactions. The high reactivity of the aldehyde group makes allysine a key precursor in the formation of cross-links in proteins like collagen and elastin. researchgate.net

Intramolecular Cyclization Reactions

The liberated allysine aldehyde can undergo intramolecular cyclization reactions. semanticscholar.org For example, N-terminal allysine can react with the α-amino group of the same peptide chain, leading to the formation of cyclic structures such as 2-hydroxypiperidine carboxylic acid or 1-piperideine-6-carboxylic acid derivatives. iris-biotech.de This ring-closure reaction is an unexpected but important consideration in peptides containing allysine, particularly in denatured proteins where the peptide chain is more flexible. researchgate.net The propensity for cyclization depends on the chain length and the conformation of the peptide. Five- and six-membered rings are generally the most favored products due to their thermodynamic stability. libretexts.orgyoutube.com

Intermolecular Cross-Linking Reactions with Amino Groups (e.g., Lysine to Lysinonorleucine)

A crucial reaction of the liberated allysine aldehyde is its intermolecular reaction with the ε-amino group of a lysine or hydroxylysine residue on an adjacent polypeptide chain. nih.govfrontiersin.org This reaction forms a Schiff base (aldimine) linkage, which is a key step in the formation of various cross-links in collagen and elastin. taylorandfrancis.com The resulting cross-link, after reduction, is known as lysinonorleucine. nih.gov These cross-links are vital for providing tensile strength and stability to connective tissues. taylorandfrancis.com The formation of these intermolecular cross-links is a spontaneous process that occurs in vivo within the highly ordered structure of collagen fibrils. nih.gov

Reactions with Nucleophiles and Electrophiles

The aldehyde group of allysine is electrophilic and can react with a variety of nucleophiles. researchgate.netsemanticscholar.org These include the side chains of amino acids such as cysteine (forming a thiazolidine) and histidine. nih.govnih.gov The reactivity of the aldehyde allows for the formation of diverse adducts. For instance, soft electrophiles like α,β-unsaturated aldehydes preferentially react with soft nucleophiles like the thiolate group of cysteine. researchgate.net Conversely, hard electrophiles, which include many short-chain aldehydes, tend to react with hard nucleophiles such as the primary amino groups of lysine. researchgate.net

The electrophilic nature of the allysine aldehyde also makes it a target for various chemical reagents. nih.gov For example, it can be reduced to an alcohol using reducing agents like sodium borohydride. This high reactivity is harnessed in various analytical methods for the quantification of allysine. nih.gov

Reactivity of the Alpha-Amino Acid Functionality

L-Allysine ethylene acetal serves as a valuable precursor to the amino acid allysine, which contains a reactive aldehyde group. The acetal protection of this aldehyde allows for the selective manipulation of the alpha-amino acid portion of the molecule.

Peptide Bond Formation in Solution and Solid-Phase Synthesis

L-Allysine ethylene acetal is a versatile building block for incorporating the allysine residue into peptides through well-established synthetic methodologies. It is suitable for use in both traditional solution-phase peptide synthesis and modern solid-phase peptide synthesis (SPPS). sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

In solution-phase synthesis , the crystalline L-Allysine ethylene acetal can be coupled with other amino acids or peptide fragments in a suitable solvent system. sigmaaldrich.com This method offers flexibility but can be labor-intensive.

For solid-phase peptide synthesis (SPPS) , the N-terminally protected form, typically Fmoc-L-Allysine ethylene acetal, is employed. dv-expert.org This derivative allows for the stepwise assembly of a peptide chain on a solid support. The Fmoc (fluorenylmethyloxycarbonyl) group protects the α-amino group during the coupling reaction and is subsequently removed under basic conditions, commonly with piperidine (B6355638), to allow for the addition of the next amino acid in the sequence. chempep.com This SPPS approach has been successfully used to prepare carbonylated peptides for research into oxidative stress. d-nb.inforesearchgate.net

The table below summarizes the applicability of L-Allysine ethylene acetal in different peptide synthesis methods.

| Synthesis Method | Form of Reagent Used | Key Features |

| Solution-Phase Synthesis | L-Allysine ethylene acetal | Direct use of the crystalline amino acid. sigmaaldrich.comsigmaaldrich.com |

| Solid-Phase Synthesis (SPPS) | Fmoc-L-Allysine ethylene acetal | Requires N-terminal Fmoc protection for stepwise assembly on a resin. dv-expert.orgiris-biotech.de |

N-Terminal Modifications and Their Impact on Reactivity

The reactivity of the allysine moiety is significantly influenced by the status of its N-terminus within a peptide chain. When L-allysine ethylene acetal is incorporated at the N-terminus of a peptide, the subsequent deprotection of the acetal to reveal the aldehyde can lead to intramolecular reactions if the terminal α-amino group is free.

Research has shown that if the N-terminal amino group adjacent to the allysine residue is unprotected, it can react with the newly formed aldehyde. This intramolecular cyclization is a significant side reaction, leading to the formation of products containing either a 2-hydroxypiperidine carboxylic acid or a 1,2,3,4-tetrahydropyridine-2-carboxylic acid (also known as a 2-piperidiene-6-carboxylic acid) residue. researchgate.netiris-biotech.de This reaction is particularly notable when peptides with a free N-terminal allysine are exposed to amines, such as pyridine. iris-biotech.de

To mitigate these unwanted side reactions, the N-terminus is often modified, for example, by acetylation. researchgate.net This blocks the nucleophilicity of the terminal amino group, preventing it from attacking the aldehyde. The choice of N-terminal protecting group (e.g., Fmoc, Boc) or modification (e.g., acetylation) is therefore crucial for controlling the chemical behavior of the resulting peptide. iris-biotech.deissuu.com

The following table details the impact of N-terminal status on the reactivity of the allysine aldehyde.

| N-Terminal Status | Resulting Reaction/Product | Prevention Strategy |

| Free (Unprotected) Amine | Intramolecular cyclization to form piperidine derivatives. iris-biotech.de | Acetylation or use of other N-terminal protecting groups. researchgate.net |

| Acetylated (Protected) | Prevents intramolecular cyclization, preserving the aldehyde for other reactions. researchgate.net | Not applicable. |

Compatibility and Incompatibility with Common Reagents and Protecting Groups

The successful synthesis and manipulation of peptides containing L-allysine ethylene acetal depend on the careful selection of reagents and protecting groups to avoid unintended side reactions with the masked aldehyde functionality.

Avoidance of Thiol-Based Scavengers to Prevent Thioacetal Formation

A critical incompatibility exists between the allysine aldehyde group and thiol-containing compounds. During the cleavage of peptides from the solid-phase resin and the removal of side-chain protecting groups, scavengers are often used to trap reactive carbocations. However, the use of common thiol-based scavengers, such as ethanedithiol (EDT), is strictly contraindicated when working with allysine-containing peptides. iris-biotech.de

The aldehyde group of allysine reacts readily with thiols to form a stable thioacetal. iris-biotech.de This reaction consumes the desired aldehyde functionality, rendering it unavailable for its intended post-translational modifications or conjugations. Therefore, cleavage cocktails for peptides containing allysine must be formulated with non-thiol-based scavengers.

Impact of Different Amino Acid Residues on Aldehyde Reactivity in Peptides

The local chemical environment created by neighboring amino acid residues can influence the reactivity of the allysine aldehyde. Specific amino acid side chains can participate in intramolecular reactions with the aldehyde.

Notably, the side chains of cysteine or homocysteine residues, which contain thiol groups, can react with the allysine aldehyde within the same peptide chain. iris-biotech.de This can lead to the formation of bicyclic structures, altering the peptide's structure and function. iris-biotech.de

Furthermore, the protection state of other reactive amino acids like Tryptophan (Trp) and Cysteine (Cys) is important. During some chemical modifications in solution, unprotected Trp and Cys can undergo oxidation. However, when these residues are appropriately protected during solid-phase synthesis, these side reactions are prevented, highlighting the importance of a comprehensive protection strategy for maintaining the integrity of the entire peptide, including the allysine residue. nih.gov

The table below outlines the compatibility of the allysine aldehyde with certain reagents and residues.

| Reagent/Residue | Compatibility | Reason for Incompatibility / Side Reaction |

| Thiol-Based Scavengers (e.g., EDT) | Incompatible | Formation of stable thioacetals with the aldehyde. iris-biotech.de |

| Cysteine/Homocysteine Residues | Potentially Incompatible | Intramolecular reaction of the side-chain thiol with the aldehyde to form bicyclic structures. iris-biotech.de |

| Free N-terminal Amino Group | Incompatible | Intramolecular cyclization leading to piperidine derivatives. iris-biotech.de |

Applications of L Allysine Ethylene Acetal in Complex Molecule Synthesis

Role as a Chiral Building Block in Pharmaceutical Intermediates

The chiral nature of L-allysine ethylene (B1197577) acetal (B89532) makes it an essential building block for producing enantiomerically pure pharmaceutical compounds. Its structure is leveraged to construct the precise three-dimensional architecture required for biological activity in several classes of therapeutic agents.

L-Allysine ethylene acetal is a key chiral intermediate in the synthesis of Omapatrilat, an investigational antihypertensive drug known as a vasopeptidase inhibitor. Omapatrilat, also referred to by its brand name Vanlev and development code BMS-186716, requires precise stereochemistry for its therapeutic effect. Biocatalytic processes have been developed for the large-scale production of L-allysine ethylene acetal with high purity. nih.govresearchgate.net One notable method employs the enzyme phenylalanine dehydrogenase (PDH) from Thermoactinomyces intermedius for the reductive amination of the corresponding keto acid precursor. nih.gov This enzymatic synthesis has been successfully scaled to produce kilogram quantities of L-allysine ethylene acetal with reaction yields exceeding 94% and an enantiomeric excess of over 98%, demonstrating a robust and efficient pathway for its production. nih.gov

Enzymatic Synthesis of L-Allysine Ethylene Acetal

| Enzyme | Process | Result | Reference |

|---|---|---|---|

| Phenylalanine Dehydrogenase (PDH) | Reductive amination of 2-keto-5-(1,3-dioxolan-2-yl)-pentanoic acid | Yields >94%, Enantiomeric Excess >98% | nih.gov |

| Recombinant PDH in E. coli or P. pastoris | Scaled-up enzymatic synthesis for Omapatrilat intermediate | Enabled kilogram-quantity preparation of the chiral intermediate | nih.govnih.gov |

Vasopeptidase inhibitors like Omapatrilat function by simultaneously inhibiting two key enzymes involved in blood pressure regulation: angiotensin-converting enzyme (ACE) and neutral endopeptidase. ACE is a central component of the renin-angiotensin system, and its inhibition is a well-established strategy for treating hypertension. nih.gov The synthesis of Omapatrilat, which relies on L-allysine ethylene acetal as a foundational chiral piece, therefore represents a significant application of this compound in the creation of potent ACE inhibitors.

In addition to ACE inhibition, Omapatrilat also targets neutral endopeptidase (NEP). By inhibiting NEP, the degradation of natriuretic peptides is reduced, leading to vasodilation and a decrease in blood pressure. The dual-action mechanism of Omapatrilat offers a comprehensive approach to managing hypertension. Consequently, the use of L-allysine ethylene acetal in the synthesis of this molecule underscores its importance as a building block for the development of NEP inhibitors.

Advanced Peptide and Protein Synthesis

The unique structure of L-allysine ethylene acetal allows for its incorporation into peptides, enabling the creation of novel biomolecules with specialized functions. Its protected aldehyde can be used to introduce reactive carbonyl groups for subsequent modifications.

For use in peptide synthesis, L-allysine ethylene acetal is often protected with a fluorenylmethyloxycarbonyl (Fmoc) group, creating Fmoc-L-allysine ethylene acetal. sigmaaldrich.comchempep.com This derivative is fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. nih.govnih.gov Researchers have successfully used Fmoc-L-allysine ethylene acetal as a reagent to synthesize peptides containing a latent aldehyde functionality. nih.gov This "carbonylated" moiety, once deprotected from its acetal form, can serve as a chemical handle for various modifications, such as cross-linking or the attachment of probes. The synthesis is typically carried out on a solid support, using standard coupling reagents to sequentially add amino acids to the growing peptide chain. nih.govpeptide.com

Application in Solid-Phase Peptide Synthesis

| Compound | Synthesis Method | Purpose | Reference |

|---|---|---|---|

| Fmoc-L-allysine ethylene acetal | Fmoc Solid-Phase Peptide Synthesis (SPPS) | Acts as a building block to introduce a protected carbonyl group into the peptide sequence. | nih.gov |

L-Allysine ethylene acetal is classified as an unnatural amino acid, meaning it is not one of the 20 common proteinogenic amino acids. medchemexpress.com The incorporation of such non-standard amino acids into peptides is a powerful tool in medicinal chemistry and chemical biology. sigmaaldrich.com It allows for the creation of peptidomimetics with enhanced stability, improved potency, and novel functionalities. The successful use of Fmoc-L-allysine ethylene acetal in SPPS is a direct example of the synthesis of peptides containing unnatural amino acids. nih.gov This strategy opens avenues for designing peptides with tailored properties for therapeutic or research applications.

Studies on Protein Modification and Functionalization

L-Allysine ethylene acetal is a key reagent for the site-specific modification of peptides and proteins. The core concept involves incorporating the acetal-protected amino acid into a peptide sequence using standard solid-phase or solution-phase peptide synthesis protocols . The acetal group is stable to the conditions of peptide synthesis, ensuring the aldehyde remains masked until its reactivity is desired.

Once the peptide is assembled, the acetal protecting group can be removed under mild acidic conditions to unmask the aldehyde functionality, yielding a residue of allysine (B42369). This newly exposed aldehyde acts as a chemical handle for a variety of bioorthogonal ligation reactions. For instance, it can be selectively reacted with molecules containing hydroxylamine (B1172632) or hydrazine (B178648) functionalities to form stable oxime or hydrazone linkages, respectively nih.gov. This strategy allows for the precise attachment of various moieties to the peptide or protein, including:

Fluorescent dyes and probes: For imaging and tracking studies.

Affinity tags: Such as biotin (B1667282) for purification or detection.

Drug molecules: To create targeted antibody-drug conjugates (ADCs) or peptide-drug conjugates.

Polyethylene glycol (PEG) chains: To improve the pharmacokinetic properties of therapeutic peptides.

This method of incorporating a protected aldehyde provides a powerful tool for creating uniquely functionalized proteins and peptides with applications in chemical biology, diagnostics, and therapeutics nih.gov.

| Application | Ligation Chemistry | Attached Moiety Example |

| Cellular Imaging | Oxime Ligation | Fluorescent Dye |

| Protein Purification | Hydrazone Ligation | Biotin Affinity Tag |

| Drug Delivery | Reductive Amination | Cytotoxic Drug |

| Improving Stability | Thiazolidine Formation | PEG Chain |

Synthesis of Non-Canonical Alpha-Amino Acid Derivatives

While specific, documented examples of using L-Allysine ethylene acetal as a starting material for a diverse range of other modified amino acids were not found in the search results, its chemical structure presents clear potential for such transformations. After deprotection of the acetal, the resulting aldehyde on the allysine side chain is a versatile functional group that can serve as a branching point for creating novel non-canonical amino acid building blocks.

Potential synthetic transformations could include:

Reductive Amination: Reaction with various primary or secondary amines in the presence of a reducing agent to generate new amino acid derivatives with extended, functionalized side chains.

Wittig Reaction: Conversion of the aldehyde to an alkene, allowing for the introduction of various unsaturated moieties.

Grignard and Organolithium Additions: Formation of a new carbon-carbon bond and a secondary alcohol on the side chain, which can be further functionalized.

Strecker Synthesis: Although more complex, this could potentially be used to introduce a second amine and a nitrile group at the side chain aldehyde, leading to diamino acid derivatives after hydrolysis khanacademy.org.

These potential pathways highlight the utility of L-Allysine ethylene acetal as a foundational building block for generating a library of unique amino acids for peptidomimetic and drug discovery research.

Analytical and Biochemical Research Applications of L Allysine Ethylene Acetal

Use as a Precursor for Allysine (B42369) in Biochemical Studies

The inherent instability of L-allysine, which contains a reactive aldehyde group, makes its direct use in experiments challenging. L-Allysine ethylene (B1197577) acetal (B89532) circumvents this issue by protecting the aldehyde functionality as an ethylene acetal, which can be readily deprotected when needed.

In Situ Generation of Reactive Allysine Moieties

In biochemical research, L-Allysine ethylene acetal is frequently used to generate L-allysine in situ. The acetal group is stable under neutral and basic conditions but can be efficiently removed under acidic conditions to liberate the reactive aldehyde. A common method involves treating the L-allysine ethylene acetal with hydrochloric acid (HCl) in a solution, which quantitatively converts it to L-allysine. This allows researchers to introduce a precise amount of the reactive L-allysine into an experimental system at a specific time, enabling studies of its role in enzymatic reactions and protein cross-linking.

Electrochemical Biosensor Development for Lysyl Oxidase-Like 2 (LOXL2) Detection

L-Allysine ethylene acetal has played a role in the development of biosensors for detecting enzymes like Lysyl Oxidase-Like 2 (LOXL2). LOXL2 is an enzyme that catalyzes the oxidative deamination of lysine (B10760008) residues to form the reactive aldehyde of allysine, releasing hydrogen peroxide (H₂O₂) as a byproduct. Electrochemical biosensors can be designed to detect this H₂O₂ production, which is directly proportional to the LOXL2 concentration. In the development and calibration of such sensors, L-allysine ethylene acetal can be used to generate allysine in vitro, providing a reference for the enzymatic reaction being monitored.

Methodology Development for Allysine Quantification in Biological Samples

Accurate quantification of allysine in tissues is crucial for studying diseases related to collagen and elastin (B1584352) metabolism, such as fibrosis. L-Allysine ethylene acetal is an indispensable component in the development of these analytical methods.

HPLC Methods for Allysine Determination Using Naphthol Derivatives

A highly sensitive High-Performance Liquid Chromatography (HPLC) method has been developed to quantify allysine in tissue samples. guidechem.comnih.govnih.gov This technique involves the reaction of allysine with a fluorescent labeling agent, sodium 2-naphthol-7-sulfonate. guidechem.comnih.gov This reaction typically occurs under the same acidic conditions used for tissue hydrolysis (e.g., 6M HCl at 110°C for 24 hours). nih.gov During this process, the acetal of the standard is hydrolyzed, and the resulting allysine aldehyde reacts with the naphthol derivative to form a stable and highly fluorescent bis-naphthol product, referred to as AL-NP. nih.gov This fluorescent derivative can be easily separated and quantified using reverse-phase HPLC with fluorescence detection, offering a significant increase in sensitivity compared to older methods that used reagents like p-cresol. guidechem.com

Analytical Validation of Allysine Ethylene Acetal as an Allysine Standard

Due to the instability of pure allysine, L-Allysine ethylene acetal serves as a robust and reliable analytical standard. nih.gov It can be accurately weighed to prepare stock solutions of known concentrations. When subjected to the analytical procedure, it undergoes deprotection to generate a stoichiometric amount of allysine for creating calibration curves. The HPLC method using the naphthol derivative has been validated, demonstrating excellent analytical performance. guidechem.comnih.govnih.gov Key validation parameters are detailed in the table below.

| Parameter | Value | Description |

| Linearity (R²) | 0.994 | Indicates a strong linear relationship between the concentration of the analyte and the peak area measured by the detector. nih.gov |

| Concentration Range | 0.35–175 pmol | The range over which the method provides accurate and precise results. nih.gov |

| Detection Limit | 0.02 pmol | The lowest amount of the analyte in a sample that can be detected but not necessarily quantified as an exact value. nih.gov |

| Recovery | 88–100% | The percentage of the known amount of analyte that is successfully measured by the method, indicating high accuracy. nih.gov |

This validated method has been successfully applied to quantify allysine levels in biological tissues, revealing significant differences between healthy and fibrotic tissues. nih.gov

Spectroscopic Characterization in Research Contexts

While detailed spectroscopic data for L-Allysine ethylene acetal is not extensively published in peer-reviewed literature, its chemical identity is well-established and confirmed through various analytical techniques used in research and commercial production. The structure of derivatives and reaction products, such as the fluorescent AL-NP, have been confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR). nih.gov For the compound itself, key identifiers are available from chemical suppliers and databases.

| Property | Identifier |

| Molecular Formula | C₈H₁₅NO₄ |

| Molecular Weight | 189.21 g/mol |

| CAS Number | 215054-80-1 |

| Canonical SMILES | C1COC(O1)CCCC(C(=O)O)N guidechem.com |

| InChI Key | RQULWPSGQYZREI-LURJTMIESA-N |

Nuclear Magnetic Resonance (NMR) Studies for Structural Elucidation of Derivatives

The utility of L-allysine ethylene acetal in synthetic chemistry extends to the creation of complex peptide derivatives, the structures of which can be definitively elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy. While direct and extensive NMR studies on a broad range of L-allysine ethylene acetal derivatives are not widely documented in publicly available literature, specific applications have demonstrated the power of this technique in characterizing reaction products, particularly in cases of unexpected molecular rearrangements.

In the context of solid-phase peptide synthesis utilizing Fmoc-L-allysine ethylene acetal (Fmoc-Aea-OH), NMR has been instrumental in identifying the structure of side products formed during the synthesis process. For instance, NMR studies of acetylated peptide products have revealed that a dominant side reaction can lead to the formation of a derivative containing a 1,2,3,4-tetrahydropyridine-2-carboxylic acid residue nih.gov. This cyclized structure arises from an intramolecular reaction involving the aldehyde group of the allysine moiety. The precise characterization of such derivatives is crucial for optimizing synthesis protocols and ensuring the purity of the target peptide. The elucidation of this cyclic structure would rely on a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish connectivity between protons and carbons.

The general approach to the structural elucidation of such peptide derivatives by NMR involves several key steps. Initially, ¹H NMR provides information on the number and environment of protons. Subsequently, ¹³C NMR identifies the carbon skeleton. Two-dimensional techniques are then employed to piece together the molecular puzzle. For example, COSY spectra would reveal proton-proton coupling networks within individual amino acid residues, while TOCSY (Total Correlation Spectroscopy) can help identify the entire spin system of a residue. The sequence of amino acids and the structure of any modifications, such as the cyclized derivative of L-allysine ethylene acetal, are then confirmed by observing through-bond correlations in HMBC spectra and through-space correlations in NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectra.

Mass Spectrometry (MS) Applications in Reaction Monitoring and Product Analysis

Mass spectrometry (MS) is an indispensable tool in the research and application of L-allysine ethylene acetal, particularly in the context of its incorporation into peptides and other complex molecules. Its high sensitivity and accuracy make it ideal for monitoring the progress of chemical reactions and for the detailed analysis of the resulting products.

In the solid-phase synthesis of peptides containing L-allysine ethylene acetal, Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are routinely used to confirm the identity of the desired products nih.gov. The expected molecular weight of the peptide is calculated, and the mass spectrometer is used to verify that the synthesized molecule has the correct mass. This serves as a primary method for confirming the successful incorporation of the L-allysine ethylene acetal residue into the peptide chain.

Furthermore, tandem mass spectrometry (MS/MS) plays a crucial role in both confirming the amino acid sequence of the synthesized peptides and in identifying and characterizing any side products nih.gov. In a typical MS/MS experiment, the parent ion of the peptide of interest is isolated and then fragmented. The resulting fragment ions, such as the b and y ions in peptide sequencing, provide information about the sequence of amino acids. In studies involving L-allysine ethylene acetal, MS/MS fragmentation patterns have been used to confirm the structure of modified products nih.gov. For example, the presence of unexpected fragment ions can indicate the formation of side products, such as the cyclized derivatives mentioned previously. The analysis of these fragmentation patterns allows researchers to deduce the structure of these unintended products and to understand the reaction mechanisms that lead to their formation.

The application of MS in this field can be summarized in the following table:

| Mass Spectrometry Technique | Application in L-Allysine Ethylene Acetal Research | Information Obtained |

| LC-MS | Monitoring of peptide synthesis reactions and purification. | Confirmation of the presence of the desired product, assessment of reaction completion, and purity analysis of the final product. |

| ESI-MS | Determination of the molecular weight of peptides containing L-allysine ethylene acetal. | Verification of the successful incorporation of the amino acid derivative and confirmation of the overall molecular formula. |

| MS/MS | Sequencing of peptides and structural elucidation of reaction products and side products. | Confirmation of the amino acid sequence and identification of the precise structure of any modifications or unintended reaction products. |

One notable finding from the use of LC-MS and ESI-MS in the analysis of peptides synthesized with Fmoc-L-allysine ethylene acetal is the observation of signals corresponding to dehydration products nih.gov. This highlights the reactivity of the aldehyde group, even when protected as an acetal, and underscores the importance of using sensitive analytical techniques like mass spectrometry to fully characterize the products of such reactions. The ability to detect and identify these minor products is critical for the development of robust and reliable synthetic protocols.

Future Perspectives and Emerging Research Directions

Expansion of Biocatalytic Systems for L-Allysine Ethylene (B1197577) Acetal (B89532) Production

The demand for enantiomerically pure L-allysine ethylene acetal has spurred research into efficient and sustainable production methods, with biocatalysis emerging as a leading strategy. Future advancements are focused on expanding the repertoire and efficiency of enzymatic systems for its synthesis.

A key biocatalytic route involves the reductive amination of 2-keto-5-(1,3-dioxolan-2-yl)-pentanoic acid. Research has demonstrated the efficacy of phenylalanine dehydrogenase (PDH) from Thermoactinomyces intermedius for this conversion. nih.gov The process requires an ammonia (B1221849) source and the cofactor NADH, which is regenerated in situ using a coupled enzyme system, typically formate (B1220265) dehydrogenase (FDH), which converts formate to carbon dioxide. nih.gov While effective, future work aims to improve the scalability and overcome limitations observed in the production of the host organism. nih.gov

Emerging research is exploring a wider range of enzymes and host organisms. Other dehydrogenases, including those for glutamate, alanine, and leucine (B10760876), have shown activity, albeit lower than PDH. nih.gov The development of robust recombinant expression systems, for instance in Escherichia coli and Pichia pastoris, is a key area for enhancing enzyme production and process efficiency. nih.gov Furthermore, novel enzyme coupling strategies are being designed for cofactor regeneration. One such system pairs a carbonyl reductase (CpCR) with a glucose dehydrogenase (GDH) to create an efficient in-situ NADPH regeneration system, highlighting a trend towards creating self-sustaining enzymatic cascades. researchgate.net

Another promising frontier is the direct enzymatic oxidation of L-lysine to L-allysine, which could then be protected. This mimics the biological pathway catalyzed by lysyl oxidases (LOX), a family of copper-dependent amine oxidases. nih.gov Research into various L-amino acid oxidases (LAAOs), which catalyze the oxidative deamination of L-lysine to yield α-keto-ε-aminocaproate, hydrogen peroxide, and ammonia, provides a foundation for this approach. mdpi.comacs.org Engineering these oxidases to selectively target the ε-amino group of lysine (B10760008) and integrating them into multi-step, one-pot biocatalytic cascades could provide a more direct and atom-economical route to L-allysine derivatives.

Table 1: Comparison of Biocatalytic Systems for L-Allysine Ethylene Acetal and Precursor Synthesis

| Enzyme System | Reaction Type | Substrate | Key Features |

|---|---|---|---|

| Phenylalanine Dehydrogenase (PDH) + Formate Dehydrogenase (FDH) | Reductive Amination | 2-keto-5-(1,3-dioxolan-2-yl)-pentanoic acid | High enantioselectivity (>98% ee); requires NADH regeneration. nih.gov |

| Carbonyl Reductase (CpCR) + Glucose Dehydrogenase (GDH) | Reductive Amination | Keto-acid precursor | Coupled system for efficient NADPH regeneration. researchgate.net |

Development of Novel Protecting Group Strategies for Allysine (B42369) and Its Derivatives

The synthetic utility of allysine is intrinsically linked to the effective protection of its reactive functional groups: the α-amino group, the C-terminal carboxylic acid, and the unique side-chain aldehyde. The ethylene acetal is a classic and effective protecting group for the aldehyde, but the expanding complexity of peptide and organic synthesis necessitates the development of novel and orthogonal protecting group strategies. nih.gov

In solid-phase peptide synthesis (SPPS), the side chain of lysine is traditionally protected with groups like tert-butyloxycarbonyl (Boc) or allyloxycarbonyl (Aloc). openaccesspub.orgpeptide.com The choice of protecting group is critical for achieving orthogonality, allowing for the selective deprotection of one functional group without affecting others. google.com For instance, the Fmoc group, often used for N-terminal protection, is base-labile, while the Boc group is acid-labile. openaccesspub.org

Emerging research focuses on creating a more diverse toolbox of protecting groups for the lysine side chain, which could be adapted for allysine.

Host-Guest Chemistry: A novel approach utilizes the host-guest affinity of macrocyclic molecules. For example, an 18-crown-6 (B118740) molecule can be used to non-covalently protect the ε-amino group of lysine through hydrogen bonding. This strategy avoids chemical reactions in organic solvents for protection, simplifying the procedure and reducing chemical waste. openaccesspub.org

Advanced Cleavage Strategies: Groups like Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) are gaining traction. They are stable to the acidic and basic conditions of standard Fmoc-SPPS but can be selectively removed with dilute hydrazine (B178648), enabling site-specific modification of lysine residues within a peptide chain. peptide.com

Allyl-Based Protection: Allyl-based protecting groups (e.g., Aloc) offer unique orthogonality. They are stable to both acids and bases used for Boc and Fmoc removal but can be cleaved under mild conditions using a palladium catalyst. This allows for a third dimension of orthogonality in complex syntheses. google.com

For the aldehyde of allysine itself, while the ethylene acetal is robust, researchers are exploring alternatives that offer different stability profiles or easier deprotection conditions compatible with sensitive biomolecules. The goal is to develop strategies that allow the incorporation of the protected allysine into a sequence, followed by selective deprotection at the desired stage to unmask the reactive aldehyde for subsequent modification. nih.gov

Advanced Applications in Medicinal Chemistry and Drug Discovery

The aldehyde functionality of allysine, once deprotected from its acetal form, is a powerful tool in medicinal chemistry. It serves as a reactive handle for the synthesis of complex biomolecules and for modifying pharmaceutically active compounds to enhance their properties. researchgate.net

A significant emerging application is in late-stage functionalization. Researchers have developed a bioinspired chemical method to selectively oxidize dimethyl lysine residues within peptides and proteins to generate allysine. nih.govnih.gov This technique allows for the precise installation of an aldehyde handle into complex, pre-existing linear and cyclic peptides at a late stage in the synthesis. nih.gov This aldehyde can then be used to attach a variety of payloads, such as fluorescent dyes for imaging or affinity tags for biochemical studies, thereby diversifying the function of therapeutically relevant peptides. nih.gov

Furthermore, this strategy is being extended to small-molecule drug discovery. By selectively converting tertiary amines in complex small molecules into aldehydes, it is possible to transform non-covalent inhibitors into covalent ones. nih.govresearchgate.net Covalent inhibitors can offer advantages in terms of potency and duration of action, and the ability to form a reversible covalent bond via the aldehyde handle is a highly sought-after feature in modern drug design.

The enzymatic degradation of L-lysine by L-lysine α-oxidase (LO) has also shown potential as an anticancer strategy. mdpi.com This enzyme depletes L-lysine levels, starving cancer cells, and simultaneously produces hydrogen peroxide, which has a direct cytotoxic effect. mdpi.com While not a direct application of L-allysine ethylene acetal, this research highlights the therapeutic relevance of the lysine metabolic pathway and suggests that molecules mimicking intermediates like allysine could be explored as enzyme inhibitors or modulators in cancer therapy.

Exploration of L-Allysine Ethylene Acetal in Material Science and Bioconjugation

The high reactivity of the aldehyde group in allysine makes it an ideal functional group for applications in material science and bioconjugation. researchgate.net L-allysine ethylene acetal serves as a stable precursor that can be incorporated into polymers or onto surfaces, with the reactive aldehyde being revealed upon demand through deprotection.

This strategy is central to the field of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The aldehyde of allysine can undergo highly specific ligation reactions, such as the formation of oximes with hydroxylamines or hydrazones with hydrazines. nih.govwikipedia.org These reactions are rapid, selective, and proceed under mild, physiological conditions, making them perfect for bioconjugation.

Key emerging applications include:

Antibody-Drug Conjugates (ADCs): The ability to install an allysine residue at a specific site on an antibody allows for the precise attachment of a cytotoxic drug. This site-specific conjugation, enabled by the aldehyde handle, leads to more homogeneous ADCs with improved therapeutic indices compared to traditional random conjugation methods. nih.gov

Protein and Peptide Labeling: Allysine generated from dimethyl lysine allows for the site-selective labeling of proteins with fluorescent probes and affinity tags. This has significant applications in proteomics and cellular imaging, enabling the tracking and visualization of proteins in their native environment. nih.govemory.edu

Biomaterial Engineering: The aldehyde group can be used to cross-link proteins and polymers to create novel biomaterials such as hydrogels. By controlling the placement and number of allysine residues, the physical properties (e.g., stiffness, degradation rate) of the resulting material can be finely tuned for applications in tissue engineering and drug delivery.

Computational Chemistry and Molecular Modeling for Reaction Prediction and Enzyme Design

Computational chemistry has become an indispensable tool for accelerating research related to L-allysine ethylene acetal, from predicting reaction outcomes to designing novel enzymes for its synthesis. acs.org

Reaction Prediction and Mechanistic Insights: Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), are being used to model the reactivity of allysine and its precursors. For example, DFT calculations have been employed to compare the intrinsic reactivity of lysine, monomethyl lysine, and dimethyl lysine. nih.govresearchgate.net These calculations revealed the suitability of dimethyl lysine for selective chemical oxidation to allysine, guiding the successful development of a new synthetic method. nih.govresearchgate.net Similar computational studies on amine oxidases, using methods like PM3 and B3LYP/6-31G*, have helped elucidate the polar nucleophilic mechanism of these enzymes, providing insights that can inform the design of biocatalytic processes. nih.govresearchgate.net

Enzyme Design and Engineering: Molecular modeling, including molecular dynamics (MD) simulations and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods, is crucial for understanding enzyme structure-function relationships. By simulating the interaction of a substrate like L-lysine within the active site of an L-amino acid oxidase, researchers can identify key residues responsible for binding and catalysis. acs.org This knowledge is then used to rationally design mutant enzymes with improved properties, such as enhanced stability, altered substrate specificity, or increased catalytic efficiency for producing allysine or its precursors. Computational approaches can screen potential mutations in silico, reducing the experimental effort required to create superior biocatalysts. acs.org

Table 2: Computational Methods and Their Applications in Allysine Research

| Computational Method | Application Area | Specific Example | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction Prediction | Calculating the intrinsic reactivity of lysine vs. dimethyl lysine to guide chemical synthesis. | nih.govresearchgate.net |

| Quantum Mechanics (PM3, B3LYP) | Mechanistic Studies | Investigating the polar nucleophilic mechanism of monoamine oxidases. | nih.govresearchgate.net |

| Molecular Modeling / Docking | Enzyme Analysis | Determining the substrate recognition mechanism in L-Lys α-oxidase by modeling ligand binding. | acs.org |

Q & A

Q. What are the standard methods for synthesizing L-Allysine ethylene acetal and its derivatives in situ?

L-Allysine ethylene acetal can be hydrolyzed under acidic conditions to generate allysine. A common method involves dissolving L-Allysine ethylene acetal in tetrahydrofuran (THF) with 1 M HCl under an argon atmosphere. The reaction is stirred at room temperature for 1.25 hours, and neutralized with NaOH. The presence of aldehyde groups (from allysine) is confirmed using 2,4-dinitrophenylhydrazine (2,4-DNP), while ninhydrin verifies amino acid retention. This method ensures minimal interference in downstream electrochemical assays .

Q. How can researchers confirm the successful hydrolysis of L-Allysine ethylene acetal to allysine?

Hydrolysis is validated via two tests:

- 2,4-DNP test : Detects aldehyde formation within 10 minutes of reaction initiation.

- Ninhydrin test : Confirms retention of the amino acid moiety. Cyclic voltammetry is recommended to monitor oxidation currents and rule out interference from byproducts like aldol condensates or lysinorleucine .

Q. What are the key considerations for handling L-Allysine ethylene acetal in aqueous solutions?

The compound’s ethylene acetal group is acid-labile. Storage at neutral pH (≥7) is critical to prevent premature hydrolysis. Under acidic conditions (pH ≤5), rapid degradation occurs, with half-life (t1/2) decreasing significantly (e.g., t1/2 = 26 hours at pH 4). Use buffered solutions and avoid prolonged exposure to acidic environments during experiments .

Q. What is the mechanism of acid-catalyzed hydrolysis for acetals like L-Allysine ethylene acetal?

Hydrolysis proceeds via protonation of the acetal oxygen, followed by cleavage of the C–O bond to form an oxocarbenium ion intermediate. Water then attacks the electrophilic carbon, regenerating the carbonyl group (aldehyde) and releasing ethylene glycol. This mechanism is critical for controlled release of allysine in synthetic applications .

Advanced Research Questions

Q. How can researchers mitigate interference from allysine derivatives in electrochemical assays?

During in situ hydrolysis, side reactions (e.g., aldol condensation) can generate electroactive byproducts. Cyclic voltammetry should be performed at intervals (e.g., t = 0, 10, 20, 30, and 40 minutes) to track oxidation currents. Neutralization with NaOH under argon minimizes side reactions, while aliquots tested with 2,4-DNP ensure aldehyde specificity .

Q. What advanced synthetic routes enable large-scale production of enantiomerically pure L-Allysine ethylene acetal?

A five-step route combining hydroformylation and biocatalysis has been developed:

- Step 1 : Hydroformylation of crotonaldehyde to form a β,γ-unsaturated aldehyde.

- Step 2 : Enzymatic resolution using transaminases to achieve chiral purity.

- Step 3 : Ethylene acetal protection of the aldehyde group. This method is scalable and avoids racemization, making it suitable for producing clinical trial intermediates .

Q. How is L-Allysine ethylene acetal applied in the stereoselective synthesis of complex alkaloids?

In the total synthesis of (+)-epiquinamide, L-Allysine ethylene acetal serves as a chiral precursor. Key steps include:

Q. What strategies optimize the biocatalytic resolution of L-Allysine ethylene acetal intermediates?

Amberlyst-15 ion-exchange resin can be used to isolate intermediates like P6C/AASAL. After hydrolysis, the resin is washed with water, and the product is eluted with ammonia solution. This method improves yield and purity while reducing side reactions .

Q. How do reaction conditions influence the efficiency of acetal hydrolysis?

Factors such as solvent polarity, acid concentration, and temperature significantly impact hydrolysis rates. For example:

- Solvent : THF enhances solubility of L-Allysine ethylene acetal but may require inert atmospheres to prevent oxidation.

- Acid strength : 1 M HCl balances reaction speed and byproduct formation. Systematic optimization via single-factor experiments (e.g., varying reaction time, solvent volume) is recommended .

Methodological Tables

Table 1 : Key Reagents for Hydrolysis of L-Allysine Ethylene Acetal

| Reagent | Role | Concentration/Amount | Reference |

|---|---|---|---|

| HCl | Acid catalyst | 1 M in THF | |

| NaOH | Neutralizing agent | To pH 7 | |

| 2,4-DNP | Aldehyde detection | 100 µL aliquots | |

| Ninhydrin | Amino acid detection | 0.2% (w/v) in ethanol |

Table 2 : pH-Dependent Stability of Acetal Derivatives

| pH | Half-Life (t1/2) | Degradation Rate | Application Consideration |

|---|---|---|---|

| 7.4 | >76 hours | Negligible | Long-term storage |

| 5.5 | ~26 hours | Moderate | Controlled hydrolysis |

| 4.0 | <24 hours | Rapid | Avoid in acidic buffers |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products